N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide
CAS No.: 2035000-91-8
Cat. No.: VC6439533
Molecular Formula: C18H15NO2S
Molecular Weight: 309.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2035000-91-8 |
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Molecular Formula | C18H15NO2S |
Molecular Weight | 309.38 |
IUPAC Name | (E)-3-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide |
Standard InChI | InChI=1S/C18H15NO2S/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(21-16)15-10-11-22-13-15/h1-11,13H,12H2,(H,19,20)/b9-6+ |
Standard InChI Key | JUKIVVMQNOOILE-RMKNXTFCSA-N |
SMILES | C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure comprises three primary components:
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Cinnamamide core: A trans-cinnamic acid derivative where the carboxylic acid group is replaced by an amide functional group.
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Furan-thiophene hybrid substituent: A furan ring substituted at the 5-position with a thiophen-3-yl group, connected to the amide nitrogen via a methylene bridge.
The molecular formula is C₁₉H₁₇NO₂S, with a molecular weight of 323.4 g/mol . Key structural features include:
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Planar cinnamoyl group: The α,β-unsaturated carbonyl system (C=O and C=C) may contribute to electronic conjugation and potential bioactivity .
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Heterocyclic moieties: The furan and thiophene rings introduce regions of electron density and steric bulk, which can influence solubility, reactivity, and interactions with biological targets .
Stereoelectronic Characteristics
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Conformational flexibility: The methylene bridge between the amide nitrogen and furan allows rotational freedom, enabling multiple conformers.
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Intermolecular interactions: The amide group facilitates hydrogen bonding (N–H⋯O/N), while the aromatic systems enable π-π stacking and hydrophobic interactions .
Synthetic Methodologies
Retrosynthetic Analysis
A plausible synthetic route involves two key steps:
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Synthesis of (5-(thiophen-3-yl)furan-2-yl)methanamine:
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Amide bond formation:
Experimental Considerations
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Solvent selection: Polar aprotic solvents (e.g., DMF, THF) are ideal for amide coupling reactions due to their ability to stabilize intermediates .
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Purification challenges: Column chromatography on silica gel or recrystallization may be required to isolate the pure product, given the compound’s moderate polarity .
Physicochemical and Spectroscopic Data
Predicted Properties
Property | Value |
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Molecular weight | 323.4 g/mol |
LogP (lipophilicity) | ~3.2 (estimated) |
Hydrogen bond donors | 1 (amide N–H) |
Hydrogen bond acceptors | 3 (amide O, furan O) |
Spectroscopic Signatures
Future Research Directions
Synthetic Optimization
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Explore microwave-assisted synthesis to reduce reaction times and improve yields .
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Investigate enzymatic amidation as a green chemistry alternative .
Biological Screening
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